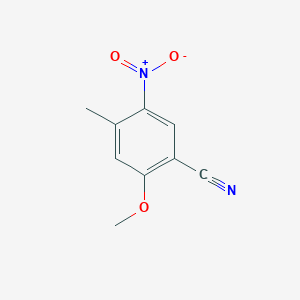

2-Methoxy-4-methyl-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-4-methyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-nitrobenzonitrile typically involves the nitration of 2-methoxy-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Boron tribromide (BBr3) for demethylation.

Major Products Formed

Reduction: 2-Methoxy-4-methyl-5-aminobenzonitrile.

Substitution: 2-Hydroxy-4-methyl-5-nitrobenzonitrile (after demethylation).

Applications De Recherche Scientifique

2-Methoxy-4-methyl-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzonitrile largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-4-nitrobenzonitrile: Similar in structure but lacks the methyl group.

2-Methyl-5-nitrobenzonitrile: Similar but lacks the methoxy group.

4-Methoxy-2-nitrobenzonitrile: Similar but with different positioning of functional groups.

Uniqueness

2-Methoxy-4-methyl-5-nitrobenzonitrile is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in material science and biological research .

Activité Biologique

2-Methoxy-4-methyl-5-nitrobenzonitrile (CAS Number: 103-12-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10N2O3

- Molecular Weight : 206.20 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the nitration of 2-methoxy-4-methylbenzonitrile, followed by purification processes such as recrystallization. The reaction conditions can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. For instance:

- Case Study : In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial properties .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably:

- Research Findings : A study reported that this compound showed significant cytotoxicity in human breast cancer (MCF-7) cells with an IC50 value of approximately 25 µM. This suggests its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA Synthesis : The nitro group in the compound is believed to interfere with DNA replication in microbial cells.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through caspase activation pathways, leading to programmed cell death .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological aspects. Preliminary toxicity studies indicate that:

- The compound exhibits low acute toxicity in rodent models with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in activity.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | 50 - 100 | 25 | Moderate antibacterial and anticancer activity |

| 4-Nitrobenzonitrile | 30 - 70 | 15 | Higher cytotoxicity but less selective |

| Benzonitrile | >100 | >50 | Lower activity overall |

Future Directions and Research Opportunities

Given its promising biological activities, future research could focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer effects.

- Formulation Development : Exploring different formulations to enhance bioavailability and efficacy.

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate therapeutic potential and safety.

Propriétés

Formule moléculaire |

C9H8N2O3 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

2-methoxy-4-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-9(14-2)7(5-10)4-8(6)11(12)13/h3-4H,1-2H3 |

Clé InChI |

UWQPJONIVOBUPU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.